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molecular formula C8H11NO B1590139 4-Methyl-2-(methylamino)phenol CAS No. 76570-59-7

4-Methyl-2-(methylamino)phenol

Cat. No. B1590139
M. Wt: 137.18 g/mol
InChI Key: JPVRYZKONHXUBJ-UHFFFAOYSA-N
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Patent
US05308840

Procedure details

To a suspension of lithium aluminium hydride (3.56 g, 94 mmol) in dry ether (100 ml) was added dropwise a solution of the compound (1) (10.9 g, 72 mmol) in dry ether (600 ml) under ice-cooling. The mixture was stirred under ice-cooling for 30 minutes, and thereto was added ethyl acetate and water in that order. The aqueous layer was neutralized with diluted hydrochloric acid and extracted with ether. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel to give the title compound (2). Yield 7.63 g (77%).
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
compound ( 1 )
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]([NH:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:11]=1[OH:17])=O.C(OCC)(=O)C.Cl>CCOCC.O>[CH3:16][C:14]1[CH:13]=[CH:12][C:11]([OH:17])=[C:10]([NH:9][CH3:7])[CH:15]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
compound ( 1 )
Quantity
10.9 g
Type
reactant
Smiles
C(=O)NC1=C(C=CC(=C1)C)O
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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